molecular formula C9H9BFNO3 B1344006 [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid CAS No. 758697-67-5

[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid

Cat. No.: B1344006
CAS No.: 758697-67-5
M. Wt: 208.98 g/mol
InChI Key: AHJCZDBIRPOOHT-UHFFFAOYSA-N
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Description

[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid (CAS 758697-67-5) is a specialized aryl boronic acid with a molecular formula of C9H9BFNO3 and a molecular weight of 208.98 g/mol . This compound integrates two key functional groups: a boronic acid and an acrylamide. The boronic acid group makes this compound a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the development of pharmaceuticals and complex organic molecules . Beyond its synthetic utility, the structure of this compound suggests potential for broader applications in medicinal chemistry. Boronic acids are known to act as potent enzyme inhibitors, capable of forming reversible covalent complexes with active site residues, such as serine, in proteases . This mechanism is the basis for several FDA-approved boronic acid drugs, including the anticancer agent bortezomib . The presence of the acrylamide group offers a handle for further derivatization, for instance, through Michael addition, or for incorporation into polymers, potentially enabling the development of targeted inhibitors, sensor materials, or drug delivery systems . Researchers can leverage this multi-functional reagent for constructing novel molecular entities and probing biological pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-fluoro-5-(prop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BFNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5,14-15H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCZDBIRPOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C=C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180310
Record name B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid
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Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758697-67-5
Record name B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758697-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number for [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid: A Novel Covalent Tool for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized chemical entity with significant potential in the field of drug discovery and development. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial reagent, this document will extrapolate its synthesis, physicochemical properties, and applications based on the well-established chemistry of its constituent functional groups: a fluorinated phenylboronic acid and a reactive acrylamide moiety. This guide serves as a foundational resource for researchers interested in leveraging this molecule for the development of targeted covalent inhibitors and other advanced therapeutic agents.

Introduction: The Strategic Combination of Three Key Pharmacophores

The molecular architecture of this compound brings together three critical functionalities, each contributing unique and valuable properties for drug design:

  • The Phenylboronic Acid Core: Arylboronic acids are indispensable tools in modern medicinal chemistry. Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds to construct complex molecular scaffolds.[1] Beyond synthesis, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Velcade® (bortezomib), demonstrating its ability to interact with biological targets.[2]

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[3] The presence of a fluorine atom can improve metabolic stability, increase binding affinity, and modulate the acidity of the boronic acid group, which is crucial for its interactions.[4][5] Approximately 25% of all known drugs contain at least one fluorine atom, highlighting its importance in drug design.[4]

  • The Acrylamide Warhead: The prop-2-enamido (acrylamide) group is a well-known "warhead" for targeted covalent inhibitors. This electrophilic group can form a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.

This strategic combination of a versatile synthetic handle, a property-enhancing fluorine atom, and a reactive covalent warhead positions this compound as a highly valuable building block for the synthesis of next-generation therapeutics.

Physicochemical and Structural Properties

While experimental data for the specific title compound is unavailable, we can predict its key properties based on related structures like 2-Acrylamidophenylboronic acid and other fluorinated phenylboronic acids.

PropertyPredicted Value/CharacteristicRationale and Supporting Data
CAS Number Not AssignedA comprehensive search of chemical databases did not yield a specific CAS number, suggesting this is a novel or custom-synthesized compound.
Molecular Formula C₉H₉BFO₃NDerived from the chemical structure.
Molecular Weight ~208.99 g/mol Calculated based on the molecular formula. For comparison, 2-Acrylamidophenylboronic acid has a molecular weight of 190.99 g/mol .[6]
Appearance White to off-white solidPhenylboronic acids are typically crystalline solids at room temperature.[7]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water.The aryl and acrylamide groups confer organic solubility, while the boronic acid provides some limited aqueous solubility.
Stability Moderate. Boronic acids can undergo dehydration to form boroxines. The acrylamide group is susceptible to polymerization.Store under inert atmosphere, refrigerated, and protected from light.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available fluorinated aniline derivative.

Proposed Synthetic Workflow

G A 2-Fluoro-5-nitroaniline B 2-Fluoro-5-nitrophenylboronic acid A->B  Diazotization followed by Miyaura borylation C 5-Amino-2-fluorophenylboronic acid B->C  Reduction of nitro group (e.g., H₂, Pd/C) D This compound C->D  Acylation with acryloyl chloride

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 2-Fluoro-5-nitrophenylboronic acid.

    • 2-Fluoro-5-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl).

    • The resulting diazonium salt is then subjected to a Miyaura borylation reaction with a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

  • Step 2: Reduction to 5-Amino-2-fluorophenylboronic acid.

    • The nitro group of 2-Fluoro-5-nitrophenylboronic acid is reduced to an amine. A standard method would be catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Step 3: Acylation to form the final product.

    • The 5-Amino-2-fluorophenylboronic acid is then acylated with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to prevent reaction at the boronic acid moiety. The reaction is typically carried out at low temperatures to control reactivity.

Characterization

The final product would be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Applications in Drug Discovery and Chemical Biology

The unique combination of functional groups in this compound makes it a versatile tool for several applications:

Synthesis of Targeted Covalent Inhibitors

The primary application of this molecule is as a building block for targeted covalent inhibitors. The phenylboronic acid group can be used in a Suzuki-Miyaura coupling reaction to append a larger scaffold designed to bind non-covalently to a target protein. The acrylamide "warhead" can then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

G cluster_0 Drug Discovery Workflow A This compound C Suzuki-Miyaura Cross-Coupling A->C B Target-specific scaffold with a coupling partner (e.g., halide) B->C D Covalent Inhibitor Candidate C->D F Covalent Adduct (Irreversible Inhibition) D->F E Target Protein with Nucleophilic Residue (e.g., Cysteine) E->F

Caption: Workflow for utilizing the title compound in covalent inhibitor synthesis.

Development of Chemical Probes

This molecule can also be used to develop chemical probes to study enzyme function and identify novel drug targets. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the scaffold, researchers can visualize or isolate proteins that have been covalently modified by the acrylamide group.

Glucose Sensing and Responsive Drug Delivery

Phenylboronic acids are known to reversibly bind to diols, such as those found in glucose.[8][9] This property has been exploited to create glucose-responsive materials for drug delivery in diabetes treatment.[8] While the acrylamide group is not ideal for a reversible system, the fluorinated phenylboronic acid core of this molecule could be adapted for use in glucose-sensing applications.

Safety and Handling

Based on related compounds, this compound should be handled with care in a laboratory setting.

  • Hazards: Likely to be a skin and eye irritant. May cause respiratory irritation.[10][11]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a powerful and versatile chemical tool for researchers at the forefront of drug discovery. Its unique trifunctional nature provides a platform for the synthesis of sophisticated molecular architectures, particularly targeted covalent inhibitors. While its novelty means that it is not a stock chemical, the synthetic pathways are accessible, and its potential to contribute to the development of new medicines is significant. This guide provides a solid foundation for any scientist looking to incorporate this promising molecule into their research endeavors.

References

  • Kulczycka-Mierzejewska, K., & Cierpiał, T. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 885. [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, R., & Shi, L. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 5(5), 1503-1518. [Link]

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  • PubChem. (n.d.). 2-Acrylamidophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cierpiał, T., & Sporzyński, A. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 885. [Link]

  • Google Patents. (n.d.). Method of producing 5-formyl-2-furylboronic acid.
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Sources

A Theoretical and Mechanistic Deep Dive into [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid: A Promising Covalent Modifier

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted covalent inhibitors, the rational design of molecules capable of forming specific and durable bonds with their biological targets is paramount. This guide provides a comprehensive theoretical analysis of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid, a compound uniquely positioned at the intersection of two powerful chemical moieties: a phenylboronic acid and an acrylamide warhead. We will dissect its structural attributes, predict its electronic properties and reactivity profile, and propose a mechanistic framework for its interaction with protein nucleophiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this bifunctional molecule for the development of novel therapeutics.

Introduction: The Strategic Convergence of Boronic Acid and Acrylamide Functionalities

The pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, which form a stable bond with their target protein, can offer advantages in terms of prolonged duration of action and improved therapeutic index. This compound emerges as a molecule of significant interest due to its incorporation of two distinct, yet complementary, reactive centers.

  • The Phenylboronic Acid Moiety: Boronic acids are versatile chemical entities that can act as mild Lewis acids.[1] Their ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues in proteins has been successfully exploited in approved drugs.[2] The boron atom in phenylboronic acid is sp²-hybridized with an empty p-orbital, making it susceptible to nucleophilic attack.[1] The fluorine substituent on the phenyl ring is expected to modulate the acidity of the boronic acid group.[3]

  • The Acrylamide "Warhead": The acrylamide functional group is a well-established electrophilic "warhead" in drug design.[4] It is known to participate in Michael addition reactions with soft nucleophiles, most notably the thiol group of cysteine residues.[5] This irreversible covalent modification is a cornerstone of many targeted therapies.

The strategic combination of these two functionalities within a single scaffold presents a unique opportunity for dual-mode or enhanced target engagement.

Theoretical Properties: An In-Silico Characterization

While extensive experimental data for this compound is not yet publicly available, we can predict its key theoretical properties based on the well-understood behavior of its constituent parts and through computational modeling.

Molecular Structure and Conformation

The molecule consists of a central phenyl ring substituted with a boronic acid group, a fluorine atom, and a prop-2-enamido group. The relative positions of these substituents are critical for the molecule's overall shape, reactivity, and potential to interact with a protein binding pocket.

PropertyPredicted Value/Characteristic
Molecular Formula C9H9BFNO3
Molecular Weight 209.0 g/mol
Key Functional Groups Boronic Acid (-B(OH)2), Acrylamide (-NHC(O)CH=CH2), Fluoro (-F)
Predicted Geometry The phenyl ring is planar. The boronic acid group is also largely planar.[1] The acrylamide group will have some rotational freedom around the C-N bond.
Electronic Properties and Reactivity

The electronic properties of the molecule are governed by the interplay of the electron-withdrawing fluorine atom and the resonance effects of the acrylamide and boronic acid groups. These properties are crucial for understanding its reactivity.

PropertyPredicted CharacteristicRationale
Acidity (pKa) of Boronic Acid Lower than unsubstituted phenylboronic acid (pKa ~8.8)[1][6]The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, facilitating the acceptance of a hydroxyl ion to form the more reactive boronate species.[3][7]
Electrophilicity of Acrylamide ModerateThe acrylamide moiety is a known Michael acceptor.[4] Its reactivity can be tuned by substituents on the phenyl ring.
HOMO-LUMO Gap This value, calculable via Density Functional Theory (DFT), would indicate the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) An MEP map, generated through computational methods, would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the boron atom and the β-carbon of the acrylamide.

Proposed Mechanism of Covalent Modification

The dual-functionality of this compound suggests two primary pathways for covalent interaction with a target protein, depending on the available nucleophilic residues in the binding site.

Reversible Covalent Inhibition via Boronic Acid

The boronic acid moiety can form a reversible covalent bond with serine or threonine residues. This interaction proceeds through the formation of a tetrahedral boronate intermediate.

G cluster_0 Protein Active Site cluster_1 Inhibitor Ser_OH Serine Residue (Ser-OH) Tetrahedral_Intermediate Tetrahedral Boronate Intermediate Ser_OH->Tetrahedral_Intermediate Boronic_Acid This compound Boronic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Covalent_Adduct Reversible Covalent Adduct Tetrahedral_Intermediate->Covalent_Adduct Water Elimination Covalent_Adduct->Tetrahedral_Intermediate Hydrolysis

Caption: Reversible covalent bond formation with a serine residue.

This reversible nature can be advantageous in minimizing off-target effects while still achieving potent inhibition.

Irreversible Covalent Inhibition via Acrylamide

The acrylamide group can undergo a Michael addition reaction with a cysteine residue, forming a stable, irreversible thioether bond.

G cluster_0 Protein Active Site cluster_1 Inhibitor Cys_SH Cysteine Residue (Cys-SH) Thioether_Adduct Irreversible Thioether Adduct Cys_SH->Thioether_Adduct Acrylamide This compound Acrylamide->Thioether_Adduct Michael Addition

Caption: Irreversible covalent bond formation with a cysteine residue.

The presence of both functionalities could potentially lead to a "dual-targeting" mechanism where the boronic acid first facilitates reversible binding and correct orientation within the active site, thereby increasing the effective concentration for the subsequent irreversible reaction of the acrylamide.

Experimental and Computational Workflows for Characterization

To validate and expand upon these theoretical properties, a structured experimental and computational approach is recommended.

Computational Chemistry Protocol
  • Geometry Optimization: Perform geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to determine the lowest energy conformation.

  • Electronic Property Calculation: From the optimized geometry, calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and generate a Molecular Electrostatic Potential (MEP) map.

  • pKa Prediction: Employ computational methods to predict the pKa of the boronic acid moiety.

  • Docking and Molecular Dynamics: If a target protein is identified, perform molecular docking studies to predict the binding mode. Follow this with molecular dynamics simulations to assess the stability of the binding pose and the proximity of the reactive moieties to target nucleophiles.

In Vitro Experimental Validation
  • Synthesis and Spectroscopic Characterization: Synthesize the compound and confirm its structure using NMR, IR, and mass spectrometry.

  • pKa Determination: Experimentally determine the pKa of the boronic acid using spectrophotometric or potentiometric titration.

  • Reactivity Assays: Assess the reactivity of the acrylamide warhead with a model thiol such as glutathione and monitor the reaction by LC-MS.

  • Target Engagement Assays: If a protein target is known, perform assays to confirm covalent modification, such as mass spectrometry-based proteomics to identify the modified residue(s).

Conclusion and Future Directions

This compound represents a compelling molecular scaffold for the development of novel covalent inhibitors. Its theoretical properties, characterized by the dual reactivity of the boronic acid and acrylamide functionalities, offer exciting possibilities for achieving high potency and selectivity. The proposed computational and experimental workflows provide a clear path for the further characterization and optimization of this promising compound. Future work should focus on synthesizing and testing this molecule against specific biological targets to fully elucidate its therapeutic potential.

References

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Methodological & Application

Application Note: [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid as a Covalent Inhibitor for Kinases

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Resurgence of Covalent Inhibition in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. While non-covalent inhibitors have seen significant success, the development of targeted covalent inhibitors has experienced a renaissance.[1] Covalent inhibitors offer the potential for increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets.[2] This application note details the use of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid, a novel covalent inhibitor, for the study of kinase signaling pathways.

This compound features two key moieties: a phenylboronic acid group and an acrylamide "warhead". Boronic acids are known to form reversible covalent bonds with serine and threonine residues, which are often found in the active sites of kinases.[3] The acrylamide group, a well-established electrophile, can form an irreversible covalent bond with nucleophilic residues like cysteine.[1] This dual functionality presents a unique opportunity for potent and selective kinase inhibition.

Mechanism of Action: A Two-Step Engagement

The inhibitory action of this compound is proposed to occur via a two-step mechanism.[4] First, the inhibitor reversibly binds to the kinase active site, driven by non-covalent interactions.[1][4] This initial binding event is characterized by the inhibition constant, Ki. Following this initial binding, the electrophilic acrylamide warhead is positioned in close proximity to a nucleophilic amino acid residue, typically a cysteine, within the active site. This proximity facilitates a Michael addition reaction, leading to the formation of a stable, irreversible covalent bond.[1] The rate of this second step is defined by the inactivation rate constant, kinact.[5]

The boronic acid moiety can contribute to the initial binding affinity and may also form a reversible covalent interaction with a serine or threonine residue in the ATP-binding pocket, further enhancing the inhibitor's potency and residence time.[3][6][7]

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E_I Kinase-Inhibitor Complex (E-I) E_I_covalent Covalently Modified Kinase (E-I*) E_I->E_I_covalent kinact E Free Kinase (E) I Inhibitor (I) EI EI EI->E_I Ki Cellular Target Engagement Workflow Transfect Transfect cells with NanoLuc-Kinase fusion Plate Plate cells in 384-well plate Transfect->Plate Treat Treat with inhibitor Plate->Treat Add_Tracer Add NanoBRET Tracer Treat->Add_Tracer Measure Measure BRET signal Add_Tracer->Measure Analyze Calculate cellular IC50 Measure->Analyze

Caption: Workflow for cellular target engagement assay.

Protocol 3: Verification of Covalent Modification by Mass Spectrometry

This protocol provides a general workflow for confirming the covalent binding of this compound to its target kinase using intact protein mass spectrometry. [5][8][9] I. Materials and Reagents

  • Recombinant human kinase

  • This compound

  • Incubation buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

  • LC-MS grade water and acetonitrile

  • Formic acid

II. Experimental Procedure

  • Incubation:

    • Incubate the target kinase with a molar excess of the inhibitor (e.g., 1:5 kinase:inhibitor ratio) at room temperature for 2 hours.

    • Prepare a control sample with the kinase and DMSO.

  • Sample Preparation:

    • Desalt the samples using a C4 ZipTip or similar desalting column.

    • Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution mass spectrometer.

    • Deconvolute the resulting spectra to determine the intact protein mass.

III. Data Analysis

  • Compare the mass of the inhibitor-treated protein with the DMSO-treated control.

  • A mass shift corresponding to the molecular weight of the inhibitor indicates covalent modification. [9]

Mass Spectrometry Workflow Incubate Incubate Kinase with Inhibitor Desalt Desalt Sample Incubate->Desalt Analyze LC-MS Analysis Desalt->Analyze Deconvolute Deconvolute Spectra Analyze->Deconvolute Compare Compare Mass Shift Deconvolute->Compare

Caption: Workflow for verifying covalent modification.

Conclusion

This compound represents a promising tool for the investigation of kinase biology. Its dual covalent-binding motifs offer the potential for high potency and prolonged target engagement. The protocols outlined in this application note provide a framework for characterizing the in vitro and cellular activity of this compound and for confirming its covalent mechanism of action. Further studies, such as kinome-wide profiling and in vivo efficacy experiments, will be necessary to fully elucidate its therapeutic potential.

References

  • Dawson, J. F., Boland, M. P., & Holmes, C. F. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
  • de Vries, M., et al. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry.
  • Hansen, M. H., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Journal of the American Chemical Society.
  • Silva, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube.
  • Kirk, K. L., & Cantacuzene, D. (1983). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry.
  • Amaro, R. E. (2018). Predicting the potency of covalent kinase inhibitors from computations. Biophysical Society Meeting.
  • Rowley, M., et al. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK439483A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.
  • Parker, C. G., & Maurais, S. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology.
  • Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins.
  • Rowley, M., et al. (2024). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug. bioRxiv.
  • Domainex. (n.d.). Covalent inhibitor drug discovery.
  • PubChem. (n.d.). 2-Fluorophenylboronic acid.
  • Wang, S., et al. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery.
  • Aebersold, R., et al. (2023). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Utilizing [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid for Covalent Chemoproteomic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Proteome-Wide Covalent Interactions

The landscape of drug discovery is continually evolving, with a resurgence of interest in covalent inhibitors due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins.[1] Chemoproteomics has emerged as a powerful suite of technologies to navigate this landscape, enabling the proteome-wide identification and characterization of small molecule-protein interactions within native biological systems.[1][2] Activity-based protein profiling (ABPP), a key chemoproteomic strategy, utilizes chemical probes to map the functional state of enzymes and other reactive sites directly in complex proteomes.[3][4][5][6][7]

This application note provides a detailed protocol and scientific rationale for the use of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid , a novel covalent probe, in competitive chemoproteomic workflows for target identification and validation. This reagent uniquely combines two key reactive moieties: a boronic acid and an acrylamide, allowing for the exploration of distinct reactive spaces within the proteome.

Scientific Rationale: A Dual-Mechanism Covalent Probe

The utility of this compound as a chemoproteomic probe is rooted in its distinct chemical features:

  • The Boronic Acid "Serine Trap": Boronic acids are well-established as potent reversible-covalent inhibitors of serine hydrolases.[8] The boron atom possesses a vacant p-orbital, making it highly electrophilic and susceptible to nucleophilic attack by the catalytic serine residue within the enzyme's active site.[8][9] This interaction forms a stable, tetrahedral adduct, effectively "trapping" the enzyme in an inhibited state.[8][9][10] This targeted reactivity makes the boronic acid moiety an excellent tool for profiling the activity of this large and functionally diverse enzyme class.

  • The Acrylamide Michael Acceptor: The prop-2-enamido (acrylamide) group is a well-known Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic amino acid residues, most notably cysteine.[11] This electrophilic "warhead" is a common feature in clinically approved covalent drugs, such as afatinib and ibrutinib.[11]

  • Synergistic Design: The combination of these two functionalities in a single molecule allows for the comprehensive profiling of multiple protein classes. The fluorine substituent can further modulate the electronic properties and binding interactions of the probe.[12] This dual-mechanism probe can be employed in competitive profiling experiments to identify the targets of novel covalent inhibitors that react with either serine or other nucleophilic residues like cysteine.[13][14]

Experimental Workflow Overview

The primary application of this compound is in competitive chemoproteomic experiments. In this setup, a biological sample (e.g., cell lysate or intact cells) is pre-incubated with a covalent inhibitor of interest. Subsequently, the sample is treated with a broader-acting, reporter-tagged probe. The inhibitor of interest will "block" its target proteins, preventing their subsequent labeling by the reporter probe. Quantitative mass spectrometry is then used to identify proteins whose labeling by the reporter probe is reduced in the presence of the inhibitor, thus revealing the inhibitor's targets.[13][14]

For the purposes of this protocol, we will describe a workflow where this compound could be used as the covalent inhibitor of interest, and its targets are identified by competition with a broad-spectrum, alkyne-tagged covalent probe.

competitive_workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling & Lysis cluster_click_chem Click Chemistry & Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis cells Intact Cells or Lysate inhibitor This compound (or DMSO Vehicle) cells->inhibitor Pre-incubation alkyne_probe Alkyne-tagged Broad-Spectrum Probe inhibitor->alkyne_probe Incubation lysis Cell Lysis (if applicable) alkyne_probe->lysis click CuAAC Click Chemistry (Biotin-Azide) lysis->click enrich Streptavidin Enrichment click->enrich digest On-bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Protein ID & Quantification) lcms->data

Figure 1: A representative workflow for competitive chemoproteomic profiling.

Detailed Protocols

Important Preliminary Considerations:

  • Reagent Purity: Ensure the purity of this compound. Impurities can lead to off-target effects and complicate data interpretation.

  • Solubility: Prepare a concentrated stock solution of the compound in a suitable solvent such as DMSO. Determine the final concentration that is soluble in your aqueous buffer system to avoid precipitation.

  • Controls: Appropriate controls are critical. These should include a vehicle-only control (e.g., DMSO), a "no inhibitor" control, and potentially a heat-inactivated lysate control to distinguish enzymatic from non-enzymatic labeling.

Protocol 1: In-Lysate Competitive Profiling

This protocol is suitable for initial screening and target validation in a simplified system.

Materials:

  • This compound (CAS 758697-67-5)[15]

  • Broad-spectrum alkyne-tagged probe (e.g., iodoacetamide-alkyne for cysteine or a fluorophosphonate-alkyne for serine hydrolases)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., PBS, 0.1% NP-40, protease inhibitor cocktail)

  • BCA protein assay kit

  • Click chemistry reagents: Biotin-azide, TCEP, TBTA ligand, Copper (II) sulfate

  • Streptavidin agarose resin

  • Mass spectrometry-grade trypsin

  • Standard buffers for proteomics sample preparation (e.g., urea, DTT, iodoacetamide, ammonium bicarbonate)

Procedure:

  • Proteome Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the proteome concentration to 1-2 mg/mL with lysis buffer.

  • Inhibitor Incubation:

    • Aliquot 100 µL of the normalized proteome into microcentrifuge tubes.

    • Treat the proteomes with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or DMSO vehicle.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Probe Labeling:

    • Add the alkyne-tagged probe to each sample at a final concentration of 1-5 µM.

    • Incubate for 30 minutes at room temperature.

  • Click Chemistry:

    • To each sample, add the click chemistry reaction mix:

      • Biotin-azide (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA ligand (final concentration 100 µM)

      • Copper (II) sulfate (final concentration 1 mM)

    • Vortex to mix and incubate for 1 hour at room temperature.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins using a chloroform/methanol extraction.

    • Resuspend the protein pellet in 1.2% SDS in PBS.

    • Dilute the sample with PBS to a final SDS concentration of 0.2%.

    • Add pre-washed streptavidin agarose resin and incubate for 1.5 hours at room temperature with rotation to enrich for biotinylated proteins.

  • Sample Preparation for Mass Spectrometry:

    • Wash the streptavidin beads extensively with 0.2% SDS in PBS, followed by washes with 6 M urea, and finally with 50 mM ammonium bicarbonate.

    • Perform an on-bead tryptic digest overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[16]

    • Employ a data-dependent or data-independent acquisition (DIA) strategy.[16]

Protocol 2: Intact Cell Competitive Profiling

This protocol assesses target engagement in a more physiologically relevant context.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or DMSO vehicle in serum-free media for 2-4 hours.

  • Probe Labeling:

    • Add the alkyne-tagged probe directly to the cell culture media and incubate for 30-60 minutes. Note: The choice of probe is critical for cell permeability.

  • Cell Harvest and Lysis:

    • Wash cells with cold PBS to remove excess probe.

    • Lyse the cells as described in Protocol 1, Step 1.

    • Normalize protein concentrations.

  • Downstream Processing:

    • Proceed with Click Chemistry (Protocol 1, Step 4) and subsequent steps for enrichment and mass spectrometry analysis.

Data Analysis and Interpretation

The goal of the data analysis is to identify peptides (and by extension, proteins) that show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the vehicle control.[17]

data_analysis_flow raw_data Raw MS Data (.raw) search Database Search (e.g., MaxQuant, Proteome Discoverer) raw_data->search quant Peptide/Protein Quantification (Label-Free Quantification) search->quant stats Statistical Analysis (t-test, ANOVA) quant->stats volcano Volcano Plot Generation stats->volcano target_list Candidate Target List (Fold-change & p-value cutoff) volcano->target_list

Figure 2: A generalized data analysis workflow for chemoproteomics.

  • Database Searching: Process raw mass spectrometry data using a standard proteomics software pipeline to identify peptides and proteins.[17]

  • Quantification: Use label-free quantification (LFQ) to determine the relative abundance of each identified peptide across all samples.

  • Statistical Analysis: For each peptide, calculate the fold-change in abundance between the inhibitor-treated and vehicle-treated samples. Perform statistical tests (e.g., t-test) to determine the significance of these changes.

  • Target Prioritization: True targets of this compound will show a significant, dose-dependent decrease in signal. Plotting the -log10(p-value) against the log2(fold-change) (a volcano plot) is an effective way to visualize and prioritize candidate targets.

  • Validation: Putative targets should be validated using orthogonal methods, such as Western blotting, enzymatic assays with recombinant protein, or cellular thermal shift assays (CETSA).

Quantitative Data Summary

The results of a typical competitive profiling experiment can be summarized in a table format to rank-order potential targets based on their engagement by the inhibitor.

Protein AccessionGene NamePeptide SequenceLog2(Fold Change) (10 µM vs DMSO)p-value
P04049PRSS1IIGG...K-3.51.2e-5
P00761TRY1IVGG...R-3.23.4e-5
Q9UKL6CES1GES...K-2.89.8e-4
P11310GSTP1IIYG...R-0.10.85
...............

Table 1: Example data output from a competitive chemoproteomics experiment. Proteins with significant negative fold-changes are considered high-confidence targets.

Conclusion

This compound is a versatile covalent probe for chemoproteomic applications. Its dual reactivity allows for the exploration of multiple enzyme families, particularly serine hydrolases and proteins with reactive cysteines. The protocols outlined in this application note provide a robust framework for utilizing this compound in competitive profiling experiments to identify novel protein targets, validate hits from phenotypic screens, and elucidate the mechanism of action of covalent small molecules. Rigorous experimental design, including the use of appropriate controls and orthogonal validation, is essential for generating high-confidence data and advancing drug discovery programs.

References

  • Bąk, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 827. Available at: [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. Available at: [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. YouTube. Available at: [Link]

  • Chan, W. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. Available at: [Link]

  • Yang, Y., et al. (2022). Activity-based probes and chemical proteomics uncover the biological impact of targeting HMG-CoA Synthase 1 in the mevalonate pathway. Journal of Biological Chemistry, 298(10), 102431. Available at: [Link]

  • Chan, W. C., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. Available at: [Link]

  • ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Available at: [Link]

  • Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Available at: [Link]

  • Willems, L. I., et al. (2020). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry, 31(5), 1238-1251. Available at: [Link]

  • Jackson, K. L., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Journal of Medicinal Chemistry, 60(12), 5133-5140. Available at: [Link]

  • Bogyo, M., & Cravatt, B. F. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

  • Doscheda. (2024). A DownStream Chemo-Proteomics Analysis Pipeline. Available at: [Link]

  • Zhang, J., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(38), 60995-61006. Available at: [Link]

  • Caselli, E., et al. (2014). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 53(42), 6639-6649. Available at: [Link]

  • Jackson, K. L., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Medicinal Chemistry Letters, 8(7), 743-748. Available at: [Link]

  • de la Fuente, A., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1157994. Available at: [Link]

  • Caselli, E., et al. (2014). Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases. Biochemistry, 53(42), 6639-6649. Available at: [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Available at: [Link]

  • Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. Available at: [Link]

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Available at: [Link]

  • Loeber, S., et al. (2020). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & Cellular Proteomics, 19(6), 1011-1022. Available at: [Link]

  • Ma, R., & Shi, L. (2014). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 5(5), 1503-1518. Available at: [Link]

Sources

Application Notes and Protocols: [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Mechanism Approach to Targeted Covalent Inhibition

In the landscape of modern drug discovery, precision and durability of therapeutic effect are paramount. Targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering the potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1][2] This application note details the utility and experimental protocols for a novel chemical entity, [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid , a rationally designed agent for the covalent inhibition of protein kinases and other enzymes bearing a suitably positioned nucleophilic residue.

This molecule uniquely integrates three key structural features, each contributing to its potential as a sophisticated tool for chemical biology and drug development:

  • The Acrylamide "Warhead": The prop-2-enamido group is a well-established Michael acceptor, designed to form an irreversible covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein.[3][4] This covalent interaction can lead to complete and sustained target inactivation.

  • The Phenylboronic Acid Moiety: Boronic acids are versatile functional groups in medicinal chemistry.[5][6] They can engage in reversible covalent interactions with serine or threonine residues, or form stable complexes with diols.[7] This moiety can serve as a recognition element, guiding the inhibitor to the target protein and enhancing binding affinity prior to the irreversible reaction.

  • The Fluoro Substituent: The fluorine atom at the 2-position of the phenyl ring can significantly modulate the physicochemical properties of the molecule. It can influence the acidity of the boronic acid, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a targeted covalent inhibitor. The protocols herein are designed to be self-validating, with clear explanations of the underlying principles to empower rational experimental design and data interpretation.

Part 1: Synthesis and Characterization

A reliable synthetic route is crucial for obtaining high-purity material for biological evaluation. The following protocol is a proposed synthesis for this compound, based on established methodologies for the synthesis of similar compounds.[9][10]

Proposed Synthetic Pathway

Synthetic Pathway A 2-Fluoro-5-nitroaniline B 2-Fluoro-5-nitrophenylboronic acid A->B 1. Diazotization 2. Miyaura borylation C 2-Fluoro-5-aminophenylboronic acid B->C Reduction (e.g., H2, Pd/C) D This compound C->D Acryloyl chloride, Base Covalent Modification cluster_0 Target Protein (e.g., BTK) cluster_1 Inhibitor cluster_2 Covalent Adduct Target_Cys Cys-SH Adduct Target-S-Inhibitor Target_Cys->Adduct 2. Michael Addition Inhibitor This compound Inhibitor->Target_Cys 1. Non-covalent binding Mass Spec Workflow A Incubate Kinase with Inhibitor B Desalt Sample A->B C LC-MS Analysis B->C D Deconvolute Spectrum C->D E Observe Mass Shift D->E

Sources

Experimental design for screening [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Design for Screening [2-Fluoro-5-(prop-2-enamido)phenyl]boronic Acid Libraries

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the design and execution of a screening campaign for libraries based on the this compound scaffold. This unique chemical entity presents a compelling opportunity for drug discovery, combining the functionalities of a reversible covalent boronic acid warhead with an irreversible covalent acrylamide warhead. This dual-reactivity profile allows for the targeting of multiple nucleophilic residues within a protein active site, potentially leading to inhibitors with high potency and prolonged duration of action. Our approach details a tiered screening funnel, from initial high-throughput screening (HTS) to detailed mechanistic validation, ensuring the identification of robust, on-target covalent inhibitors while systematically eliminating common artifacts.

The Rationale for Screening this compound Libraries

The strategic incorporation of covalent warheads in drug design has seen a resurgence, offering a pathway to inhibit challenging targets with high affinity and durability.[1] The this compound scaffold is an advanced fragment that leverages two distinct covalent mechanisms.

The Boronic Acid Warhead: A Reversible Covalent Inhibitor

Boronic acids are versatile functional groups in medicinal chemistry.[2][3] Their utility stems from the electrophilic nature of the boron atom, which possesses an empty p-orbital. This allows it to act as a Lewis acid and form a reversible covalent bond with nucleophilic hydroxyl groups found on serine or threonine residues, which are common in the active sites of enzymes like proteases and kinases.[][5][6] This interaction is typically characterized by a rapid on-rate and a tunable off-rate, making it an attractive mechanism for achieving potent yet safe inhibition.

The Acrylamide Warhead: An Irreversible Covalent Modifier

The acrylamide moiety is a well-established Michael acceptor, an α,β-unsaturated carbonyl compound that reacts with soft nucleophiles. In a biological context, it preferentially forms a stable, irreversible covalent bond with the thiol group of cysteine residues. Targeting non-catalytic cysteines near an active site has become a powerful strategy for developing highly selective inhibitors for targets once considered "undruggable."

The [2-Fluoro-5-(prop-2-enamido)phenyl] Scaffold: A Privileged Fragment for Dual-Mechanism Targeting

This scaffold uniquely combines both functionalities. The strategic placement of a fluorine atom can modulate the electronic properties and acidity of the boronic acid, potentially fine-tuning its reactivity and binding affinity.[7] The integrated design allows a single molecule to first engage a target via the reversible boronic acid interaction, increasing the local concentration of the molecule near the active site. This proximity effect can then facilitate the slower, irreversible reaction of the acrylamide with a nearby cysteine, leading to a "two-step" binding mechanism that can confer exceptional potency and selectivity.

Guiding Principles of the Screening Campaign

A successful screening campaign requires a strategic, multi-tiered approach to efficiently identify true hits and discard false positives.[8]

Assay Selection Strategy

The choice of the primary assay is critical. It must be robust, scalable for high-throughput screening (HTS), and sensitive enough to detect inhibitors from a fragment-like library.[9] Biochemical assays, such as those based on fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), are often preferred for their simplicity and high signal-to-noise ratio. The assay buffer composition should be carefully optimized, as components like Tris can sometimes interact with boronic acids; HEPES is often a preferred alternative.

The Tiered Screening Funnel

A hierarchical screening cascade ensures that resources are focused on the most promising compounds. This funnel approach systematically narrows the field of candidates through progressively more rigorous and physiologically relevant assays.

G cluster_0 Screening Funnel A Primary HTS (Single Concentration) B Hit Confirmation (Fresh Compounds) A->B ~5-10% Hit Rate C Dose-Response (IC50) & Orthogonal Assay B->C Confirmed Hits D Mechanism of Action (Covalent Adduct, Reversibility) C->D Potent Hits E Cellular Target Engagement & Selectivity Profiling D->E Validated Covalent Hits G A 1. Incubate Protein + Inhibitor B 2. Desalt using LC or SPE A->B C 3. Infuse into ESI-TOF Mass Spec B->C D 4. Deconvolute Spectrum C->D E 5. Compare Masses (Protein vs. Protein+Adduct) D->E

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the synthesis of substituted phenylboronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these versatile reagents. Here, we address common challenges with in-depth, field-tested insights and solutions.

I. Frequently Asked Questions (FAQs)

Q1: My yield of phenylboronic acid is consistently low. What are the most common causes?

A1: Low yields in phenylboronic acid synthesis often stem from a few critical areas. The most frequent culprits are incomplete formation of the organometallic intermediate (Grignard or organolithium reagent), side reactions of this reactive species, and inefficient trapping with the borate ester.[1] For Grignard-based syntheses, ensuring the magnesium is sufficiently activated is crucial; this can be facilitated by adding a small amount of an activator like 1,2-dibromoethane.[2] Additionally, maintaining anhydrous conditions is paramount, as any moisture will quench the organometallic reagent.

Q2: I'm observing the formation of a white solid that is not my desired boronic acid. What could it be?

A2: A common byproduct in phenylboronic acid synthesis is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of three boronic acid molecules.[3][4] This is particularly prevalent during workup or if the product is subjected to high temperatures or strong drying agents.[5] In many cases, the boroxine can be converted back to the boronic acid by treatment with water.[6] It's important to note that for many applications, such as Suzuki-Miyaura couplings, the boroxine is often reactive in situ as it can hydrolyze back to the boronic acid under the reaction conditions.[6]

Q3: How can I effectively purify my substituted phenylboronic acid?

A3: Purification strategies for phenylboronic acids depend on the nature of the impurities and the properties of the target compound. Recrystallization is a common and effective method for solid boronic acids, with solvents like benzene, dichloroethane, or ethyl acetate often being suitable.[7] For more challenging separations, derivatization can be employed. This involves treating the impure product with a base to form a salt, which can be separated by extraction, followed by acidification to regenerate the pure boronic acid.[7] Column chromatography on silica gel can also be used, particularly for less polar boronic acids.[7]

Q4: Are there specific safety precautions I should take when working with boronic acids?

A4: Yes, boronic acids and their derivatives require careful handling. Phenylboronic acid is known to be a skin, eye, and respiratory irritant, and can be harmful if swallowed.[3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] When handling powdered boronic acids, a dust mask should be used to prevent inhalation.[8] Work should be conducted in a well-ventilated fume hood.[8] Some boronic acid derivatives may have reproductive toxicity, so it is crucial to consult the Safety Data Sheet (SDS) for the specific compound you are working with.[9][10]

II. Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to tackling specific experimental challenges.

Q: I am struggling to synthesize an ortho-substituted phenylboronic acid. The reaction is sluggish and the yield is poor. What can I do?

A: The synthesis of sterically hindered arylboronic acids, particularly those with ortho substituents, is a known challenge.[11] The steric bulk around the reaction center can impede both the formation of the organometallic intermediate and its subsequent reaction with the borate ester.

  • Underlying Cause: The steric hindrance from the ortho substituent can disfavor the approach of the bulky borate ester to the arylmetal species. This can lead to a slower reaction rate and allow side reactions, such as protonolysis of the organometallic reagent, to become more competitive.

  • Troubleshooting Protocol:

    • Choice of Boron Reagent: Instead of the commonly used bis(pinacolato)diboron, consider using bis(neopentyl glycolato)diboron. This reagent has been shown to be more efficient for the borylation of sterically hindered aryl compounds.[11]

    • Reaction Conditions: For Grignard-based routes, ensure a sufficient excess of magnesium and consider using activators like iodine or 1,2-dibromoethane to facilitate the formation of the Grignard reagent.[2]

    • Temperature Control: The reaction of the organometallic intermediate with the borate ester is often carried out at low temperatures (e.g., -78 °C) to minimize side reactions.[2] Carefully controlling the addition rate of the organometallic reagent to the borate ester is also critical.

    • "One-Pot" Method: For certain substrates, such as the synthesis of 2,6-dimethylphenylboronic acid, a "one-pot" Grignard method has been shown to be effective.[12] This approach can be optimized by carefully controlling factors like temperature, reaction time, and reactant molar ratios.[12]

Q: I am attempting to synthesize a phenylboronic acid with a strong electron-withdrawing group (e.g., nitro, cyano), but the reaction is not proceeding as expected. What are the key considerations?

A: The presence of strong electron-withdrawing groups on the aromatic ring can significantly impact the synthesis of phenylboronic acids. These groups can affect the stability and reactivity of the organometallic intermediates.

  • Underlying Cause: Electron-withdrawing groups can make the formation of Grignard or organolithium reagents more difficult. Furthermore, these functional groups may not be compatible with the highly reactive organometallic species, leading to undesired side reactions. For instance, a cyano group can be attacked by the organometallic reagent.

  • Troubleshooting Protocol:

    • Protecting Groups: If the electron-withdrawing group is reactive towards the organometallic reagent, consider using a protecting group strategy. For example, a formyl group can be protected as an acetal.[2]

    • Alternative Synthetic Routes: Instead of forming an organometallic reagent, consider alternative methods like palladium-catalyzed borylation reactions. These methods often exhibit better functional group tolerance.

    • Careful Control of Reaction Conditions: When using organometallic routes, precise temperature control is crucial. The reaction with the borate ester should be conducted at very low temperatures to favor the desired borylation over side reactions.[2] The choice of solvent can also play a significant role.

Q: My final product appears to be a mixture of the desired phenylboronic acid and its corresponding boroxine. How can I prevent boroxine formation, and does it matter for my downstream application?

A: The equilibrium between a boronic acid and its boroxine is a common phenomenon.[13] Boroxine formation is a dehydration process that can be favored under certain conditions.[5]

  • Underlying Cause: The formation of boroxines is driven by the removal of water.[5] This can occur during workup, especially if anhydrous drying agents are used, or upon heating.[4]

  • Troubleshooting Protocol:

    • Workup Procedure: To minimize boroxine formation, avoid overly harsh drying conditions. Recrystallization from aqueous solvents can help to shift the equilibrium back towards the boronic acid.[6]

    • Storage: Store the purified phenylboronic acid in a cool, dry place. Avoid prolonged exposure to heat or vacuum, which can promote dehydration.

    • Impact on Subsequent Reactions: For many applications, particularly Suzuki-Miyaura couplings, the presence of the boroxine is often not detrimental.[6] The boroxine can hydrolyze in situ under the aqueous basic conditions of the coupling reaction to regenerate the active boronic acid. However, for reactions conducted under strictly anhydrous conditions, the boroxine may not be reactive.[6]

III. Key Experimental Protocols and Data

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2] Add a solution of the aryl halide (1 equivalent) in anhydrous THF dropwise via the dropping funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Add the borate solution to the Grignard reagent dropwise, maintaining the temperature below -70 °C.[2]

  • Workup and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7]

Solvent SystemPolaritySuitable for
WaterHighHighly polar boronic acids
Ethanol/WaterMedium-HighBoronic acids with moderate polarity
Ethyl Acetate/HexaneMediumLess polar boronic acids
DichloroethaneLow-MediumA range of boronic acids
BenzeneLowNon-polar boronic acids

This table provides general guidance. The optimal solvent system should be determined experimentally.

IV. Visualizing Key Concepts

Troubleshooting_Yield start Low Yield Observed check_reagents Verify Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_reagents->start Impure/Wet Reagents check_grignard Confirm Grignard Formation (e.g., Gilman test) check_reagents->check_grignard Reagents OK check_grignard->start Incomplete Formation optimize_borylation Optimize Borylation Step (Temperature, Addition Rate) check_grignard->optimize_borylation Formation Confirmed analyze_byproducts Identify Byproducts (e.g., NMR, MS) optimize_borylation->analyze_byproducts purification Refine Purification Strategy analyze_byproducts->purification success Improved Yield purification->success

Caption: A decision-making workflow for diagnosing and resolving low yields in phenylboronic acid synthesis.

Boronic_Acid_Boroxine_Equilibrium boronic_acid boronic_acid boroxine boroxine boronic_acid->boroxine + Dehydration - H2O water 3 x H2O boroxine->boronic_acid + Hydrolysis + H2O

Caption: The reversible equilibrium between phenylboronic acid and its corresponding trimeric anhydride, boroxine.

V. References

  • Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2779. [Link]

  • Reddit. (2016). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

  • Giacomazzo, G. E., et al. (2021). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 11(4), 2345-2353. [Link]

  • Ernet, T., et al. (2003). Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789 B1.

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • ResearchGate. (2011). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]

  • University of Southern California. (n.d.). Synthesis and Reactivity of Electron-Deficient Boron Species. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • RSC Publishing. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). [Link]

  • ACS Publications. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 263-270. [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Boroxine. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • PubMed. (2018). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose. [Link]

  • PubMed Central. (2015). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]

  • PubMed Central. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • University of Edinburgh Research Explorer. (2023). The Boroxine–Boronic Acid Equilibrium. [Link]

  • Chemistry For Everyone. (2023). What Are The Safety Precautions For Using Boric Acid?. [Link]

Sources

Optimizing buffer conditions for experiments with [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical guide for [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid. This molecule possesses a unique dual-functionality, incorporating a reactive boronic acid moiety and a polymerizable acrylamide group. This design opens up novel applications in bioconjugation, materials science, and targeted drug delivery. However, this dual nature also presents specific challenges that require careful optimization of experimental conditions.

This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind our recommendations to empower you to make informed decisions in your experimental design.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this reagent.

Question 1: What are the primary stability concerns for this reagent?

Answer: The stability of this compound is influenced by three key molecular features, each with its own potential degradation pathway. Understanding these is critical for successful experiments.

  • The Boronic Acid Group:

    • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This side reaction is often catalyzed by aqueous acids or bases and can be accelerated by heat, leading to an inactive compound.[1][2]

    • Oxidative Instability: Like many boronic acids, this compound can be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal catalysts.[3][4]

    • Boroxine Formation: In non-aqueous environments or upon heating, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[5] While this process is often reversible upon addition of water, it can lead to solubility issues and complicates stoichiometry.

  • The Acrylamide Group:

    • Spontaneous Polymerization: The acrylamide moiety is a vinyl monomer that can undergo free-radical polymerization.[6] This can be initiated by light, heat, residual metal ions, or other radical sources. Uncontrolled polymerization is a primary cause of sample precipitation and loss of reactivity.

    • Hydrolysis: Under strongly acidic or basic conditions, the amide can hydrolyze to the corresponding acrylic acid, altering the molecule's charge and reactivity.[7]

  • The Overall Molecule:

    • Intramolecular Interactions: The ortho-fluoro substituent is an electron-withdrawing group that increases the Lewis acidity of the boron atom, potentially influencing its binding affinity and the rate of boronate ester formation.[8][9]

G cluster_main Key Instabilities of the Reagent cluster_boronic Boronic Acid Moiety cluster_acrylamide Acrylamide Moiety Reagent This compound Protodeboronation Protodeboronation (Loss of C-B bond) Reagent->Protodeboronation Heat Aqueous Acid/Base Oxidation Oxidation Reagent->Oxidation Oxidants Metal Ions Boroxine Boroxine Formation (Dehydration Trimer) Reagent->Boroxine Anhydrous Conditions Heat Polymerization Unwanted Polymerization Reagent->Polymerization Radicals Light, Heat Hydrolysis Amide Hydrolysis Reagent->Hydrolysis Strong Acid/Base

Caption: Primary degradation pathways for the bifunctional reagent.

Question 2: How should I store the solid reagent and its stock solutions?

Answer:

  • Solid Form: Store the solid reagent at -20°C, protected from light and moisture. The vial should be tightly sealed, and it is advisable to backfill with an inert gas like argon or nitrogen before long-term storage.

  • Stock Solutions: Preparing stable stock solutions is challenging due to the competing instabilities.

    • For Organic Synthesis (e.g., Suzuki Coupling): Prepare fresh solutions in anhydrous, degassed solvents like dioxane or THF immediately before use.

    • For Aqueous/Biological Applications: Prepare a concentrated stock in anhydrous, water-miscible solvent like DMSO or DMF. Store this stock at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. When diluting into your aqueous buffer, do so immediately before the experiment. Never store the reagent in aqueous buffers.

Question 3: My reagent is poorly soluble in my aqueous buffer. What can I do?

Answer: Poor aqueous solubility is a common issue. Direct dissolution in buffer is not recommended.

  • Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF).

  • Dilute into Buffer: Add this concentrated stock dropwise into your vigorously stirring aqueous buffer.

  • Concentration Limit: Be mindful of the final organic solvent concentration. For most biological assays, keeping the final DMSO/DMF concentration below 1% (v/v) is crucial to avoid impacting protein structure or cell viability. You may need to optimize to find the highest achievable reagent concentration that remains soluble without excessive co-solvent.

Section 2: Troubleshooting Buffer Conditions for Key Applications

A. Bioconjugation & Biological Assays (Aqueous Environment)

The primary goal here is to maintain the boronic acid's ability to interact with target molecules (like diols on glycoproteins) while preventing non-specific reactions of the acrylamide group.

Question 4: What is the optimal pH range for my aqueous buffer, and which buffer systems should I avoid?

Answer: The optimal pH is a delicate balance. Boronic acids typically have a pKa around 9, but the ortho-fluoro group on this reagent lowers it, likely into the 7.5-8.5 range.[8] Boronic acids interact most strongly with diols when the boron is in its tetrahedral anionic boronate form, which is favored at a pH at or above the pKa.[10] However, basic conditions (pH > 8) can also accelerate unwanted acrylamide polymerization.

Our Recommendation: Start your experiments at pH 7.2-7.4 and screen upwards to pH 8.0 if stronger boronic acid binding is required.

Buffer System Selection Table

Buffer SystemRecommended pH RangeProsCons & Mitigation Strategies
HEPES 7.0 - 8.0Biologically compatible, non-coordinating.Generally safe and our top recommendation.
Phosphate (PBS) 7.0 - 7.5Isotonic, widely used.Can sometimes form weak complexes with boronic acids. This is usually not a major issue but is a factor to consider if binding appears weaker than expected.
Borate 8.0 - 9.0Stabilizes the boronic acid.AVOID. Introduces a high concentration of competing borate ions, which will interfere with your intended boronic acid-target interaction.
Tris 7.5 - 8.5Common biological buffer.USE WITH CAUTION. Tris contains a primary amine, which is a nucleophile and could potentially react with the acrylamide group (Michael addition) over long incubation times or at elevated temperatures.

Question 5: My protein/sample aggregates after adding the boronic acid reagent. Why is this happening?

Answer: This is almost certainly due to the unintended reactivity of the acrylamide group.

  • Unwanted Polymerization: The reagent may be self-polymerizing and co-precipitating your sample.

  • Non-specific Cross-linking: The acrylamide can react non-specifically with nucleophilic residues on a protein surface (e.g., cysteine thiols, lysine amines). If one reagent molecule binds to your target via the boronic acid and another reacts covalently with a nearby protein, you can induce aggregation.

Troubleshooting Steps:

  • Degas Your Buffer: Thoroughly degas all aqueous buffers immediately before use. Oxygen can inhibit some polymerization reactions but also contributes to oxidative damage.[3][6] Removing it provides a more controlled environment.

  • Add a Radical Inhibitor: If polymerization is suspected, consider adding a small amount of a water-soluble radical inhibitor like 4-methoxyphenol (MEHQ) to your buffer.

  • Lower the pH: Work at the lower end of the recommended range (pH 7.2-7.4) to minimize base-catalyzed side reactions of the acrylamide.

  • Control Stoichiometry: Use the lowest effective concentration of the boronic acid reagent to achieve your desired effect. Avoid large excesses.

G cluster_workflow Buffer Optimization Workflow for Bioconjugation Start Define Experimental Goal (e.g., Protein Binding Assay) SelectBuffer Select Initial Buffer System (HEPES or PBS at pH 7.4) Start->SelectBuffer PrepareStock Prepare Concentrated Stock in Anhydrous DMSO SelectBuffer->PrepareStock Degas Thoroughly Degas Aqueous Buffer PrepareStock->Degas Dilute Dilute Stock into Buffer Immediately Before Use Degas->Dilute RunExp Perform Experiment (e.g., ITC, SPR, Assay) Dilute->RunExp Analyze Analyze Results RunExp->Analyze Success Result Optimal Analyze->Success Yes Troubleshoot Suboptimal Result (e.g., Aggregation, Low Signal) Analyze->Troubleshoot No AdjustpH Adjust pH (Screen 7.2 -> 8.0) Troubleshoot->AdjustpH CheckConc Lower Reagent Concentration Troubleshoot->CheckConc AddInhibitor Consider Radical Inhibitor (e.g., MEHQ) Troubleshoot->AddInhibitor AdjustpH->RunExp CheckConc->RunExp AddInhibitor->RunExp

Caption: Logical workflow for optimizing aqueous buffer conditions.

B. Suzuki-Miyaura Coupling (Organic Synthesis)

Here, the goal is to facilitate the C-C bond formation via the boronic acid while preserving the acrylamide functionality for subsequent steps.

Question 6: I am getting low yields and seeing protodeboronation in my Suzuki coupling. How can I optimize the reaction?

Answer: Low yield in Suzuki couplings involving sensitive boronic acids is often a result of competing protodeboronation or other degradation pathways. The choice of base and solvent system is paramount.

Optimization Strategies:

  • Base Selection: The acrylamide group is sensitive to strong bases. Standard conditions using NaOH or KOH are likely to fail.

    • Recommended Bases: Use milder inorganic bases like K₃PO₄ or Cs₂CO₃ . Fluoride sources like CsF or KF can also be effective and may help stabilize the boronic acid by forming a trifluoroborate salt in situ.[11]

    • Avoid: Strong organic bases (e.g., DBU) and strong hydroxides (NaOH, KOH).

  • Solvent System: The presence of water is necessary for the transmetalation step but can also accelerate protodeboronation.[12]

    • Anhydrous Conditions are Not Ideal: A completely anhydrous reaction often proceeds very slowly.

    • Optimal Approach: Use a primarily anhydrous, polar aprotic solvent (e.g., Dioxane, THF, or DME ) and add a minimal, controlled amount of water (e.g., a 10:1 or 20:1 solvent:water ratio). Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Temperature Control: Run the reaction at the lowest temperature that gives a reasonable reaction rate. Start at 60-80 °C and only increase if necessary. High temperatures accelerate all degradation pathways.

  • Palladium Catalyst: Use a modern, high-activity catalyst system (e.g., a Buchwald or Herrmann-type palladacycle with a bulky phosphine ligand) that can operate efficiently at lower temperatures.

Protocol: Optimized Suzuki Coupling for Sensitive Boronic Acids

  • To a dry reaction vessel under an inert atmosphere (Argon), add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the Palladium catalyst and ligand (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).

  • Add the degassed solvent system (e.g., Dioxane with 5% v/v water).

  • Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Section 3: References

  • Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2022389118. [Link]

  • Silva, A. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2975. [Link]

  • Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4479-4496. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia. [Link]

  • PubChem. 2-Fluorophenylboronic acid. National Center for Biotechnology Information. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wikipedia contributors. (2022). Protodeboronation. Wikipedia. [Link]

  • SNF Group. AQUEOUS ACRYLAMIDE. SNF. [Link]

  • Semantics Scholar. (2022). Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (2020). Synthesis and polymerization of boronic acid containing monomers. [Link]

  • Forbes, N. S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18531-18539. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Hall, D. G. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.

  • Bio-Rad Laboratories. Acrylamide Polymerization — A Practical Approach. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • University of Nebraska-Lincoln. Acrylamide - Safe Operating Procedure. [Link]

  • ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Wikipedia contributors. (2023). Boronic acid. Wikipedia. [Link]

  • Reddit User Discussion. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • NIH. (2011). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. [Link]

  • MDPI. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • Unchained Labs. (2022). 5 considerations for buffer optimization during biologics formulation development. [Link]

  • ACS Publications. (2009). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. [Link]

  • ScienceDirect. (2018). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. [Link]

  • NIH. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. [Link]

  • NIH. (2018). Preparation of Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber and Its Effect on the Properties of Natural Rubber/Silica Composites. [Link]

  • RSC Publishing. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Cysteine Labeling: Evaluating Alternatives to Acrylamide-Based Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of Cysteine and the Quest for Precision

In the intricate landscape of protein chemistry, the cysteine residue stands apart. Its thiol (-SH) side chain possesses a unique combination of low abundance and high nucleophilicity, particularly in its deprotonated thiolate (S⁻) form.[1] This makes cysteine an exquisitely selective target for covalent modification, a feature heavily exploited in drug development, proteomics, and molecular imaging. The ability to selectively label a specific cysteine residue allows researchers to attach probes, payloads, or crosslinkers, unlocking a deeper understanding of protein function, tracking cellular processes, and creating potent therapeutics like antibody-drug conjugates (ADCs).[2]

This guide provides a comparative analysis of various chemical tools for cysteine labeling, benchmarked against advanced Michael acceptors like [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid. We will delve into the mechanistic underpinnings, kinetic profiles, and stability of different labeling strategies, offering field-proven insights to guide your experimental design.

The Benchmark: Acrylamide-Based Warheads

Targeted covalent inhibitors often employ an acrylamide "warhead" to achieve irreversible modification of a target protein.[3][4] Reagents such as This compound represent a sophisticated class of such probes. This molecule cleverly combines two key functionalities:

  • The Acrylamide Moiety: This is an α,β-unsaturated carbonyl system that serves as a Michael acceptor. The nucleophilic thiol of a cysteine residue attacks the β-carbon, leading to the formation of a stable, irreversible thioether bond.[3][5] This reaction is the cornerstone of several FDA-approved drugs, including Ibrutinib and Afatinib, which target non-catalytic cysteines in their respective kinase targets.[3][4]

  • The Fluoro-Phenylboronic Acid Moiety: This component likely serves to modulate the reagent's properties. The boronic acid group can form reversible covalent interactions with diols or specific amino acid motifs, potentially increasing the local concentration of the reagent near the target site. This aligns with the established two-step mechanism for many covalent inhibitors: an initial, reversible non-covalent binding event that correctly orients the warhead, followed by the slower, irreversible covalent bond formation.[3] The fluorine atom can further tune electronic properties and metabolic stability.

The overall mechanism is a targeted, irreversible alkylation, as depicted below.

cluster_0 Step 1: Reversible Binding (Docking) cluster_1 Step 2: Irreversible Michael Addition P_Cys Protein-Cys(SH) Complex Non-covalent Complex P_Cys->Complex k1 Reagent This compound Reagent->Complex Complex->P_Cys k-1 Covalent_Adduct Covalent Adduct Complex->Covalent_Adduct k2 (rate-limiting) cluster_IAM Iodoacetamide (SN2) cluster_Mal Maleimide (Michael Addition) IAM_start Protein-Cys-S⁻ + I-CH₂-R IAM_end Protein-Cys-S-CH₂-R + I⁻ IAM_start->IAM_end Irreversible Stable Thioether Mal_start Protein-Cys-SH + Maleimide-R Mal_adduct Succinimide Adduct Mal_start->Mal_adduct Reversible Mal_adduct->Mal_start Retro-Michael

Figure 2: Comparison of Iodoacetamide and Maleimide reaction pathways.

Enhancing Stability: Next-Generation Michael Acceptors

To address the stability limitations of maleimides, new reagents have been developed that retain the benefits of Michael addition chemistry while forming more robust linkages. 3-bromo-5-methylene pyrrolones (3Br-5MPs) have emerged as a promising alternative. They exhibit reactivity comparable to maleimides but demonstrate superior cysteine specificity, with significantly less off-target labeling of amine residues. [1][6]The resulting conjugate is also more stable, making 3Br-5MPs a strong choice for applications requiring high stability. [6]

Leveraging Metals for Ultrafast and Stable Linkages

Organometallic chemistry offers a distinct paradigm for bioconjugation. Palladium(II) and Gold(III) complexes have been developed as highly efficient reagents for cysteine S-arylation. [7][8][9]

  • Palladium(II) Reagents: These complexes react rapidly with cysteines under biocompatible conditions to form exceptionally stable aryl thioether bonds. [7][10]The resulting linkage is resistant to acids, bases, oxidants, and competing thiols. [10]* Gold(III) Reagents: Recent advances have produced organogold(III) reagents that exhibit the fastest known abiotic cysteine bioconjugation kinetics, enabling labeling at picomolar concentrations. [9] The primary consideration for these methods is the potential toxicity of residual heavy metals, which may be a concern for in-cell or in-vivo applications and necessitates rigorous purification. [10]

Achieving Orthogonality: N-Terminal Cysteine-Specific Labeling

While most reagents target any accessible cysteine, a class of boronic acid-based reagents provides exquisite selectivity for cysteines located at the N-terminus of a protein.

  • (2-Formylphenyl)boronic Acid (2-FPBA): This reagent reacts with the 1,2-aminothiol motif unique to an N-terminal cysteine to form a highly stable thiazolidino boronate (TzB) complex. [11]The reaction is fast and proceeds at neutral pH.

  • (2-Cyanamidophenyl)boronic Acids (2CyPBAs): Similarly, these reagents react selectively with N-terminal cysteines to directly form stable benzodiazaborines. [12][13]This selectivity is remarkable, as internal cysteines (e.g., in the form of acetylcysteine) show no reactivity. [12] This approach is invaluable when a protein has multiple cysteines, but only the one at the N-terminus is desired for modification.

Introducing Temporal Control: Photo-activatable Labeling

For studies of dynamic processes, it is often desirable to initiate the labeling reaction at a specific time point. Photo-crosslinking reagents achieve this by remaining inert until activated by UV light. Reagents incorporating a diazirine moiety linked to a cysteine-reactive group (like a maleimide or methanethiosulfonate) are particularly effective. [14][15][16][17]Upon brief exposure to long-wave UV light, the diazirine is converted into a highly reactive carbene, which indiscriminately forms a covalent bond with nearby molecules, effectively "trapping" binding partners at the moment of illumination. [14][15]

Quantitative Performance Metrics

Reagent ClassPrimary MechanismBond TypeReversibilityTypical k₂ (M⁻¹s⁻¹)SelectivityKey ProsKey Cons
Acrylamides Michael AdditionThioetherIrreversible1 - 100HighIrreversible bond, Tunable reactivityPotential for off-target reaction with other nucleophiles
Iodoacetamides SN2 AlkylationThioetherIrreversible~0.6 [2]ModerateHighly stable bond, Well-establishedSlower kinetics, Requires basic pH, Off-target risk (His, Lys) [18]
Maleimides Michael AdditionSuccinimide ThioetherReversible (Thiol Exchange)>100HighFast kinetics at neutral pH, Commercially availableAdduct instability in reducing environments [10][18]
3Br-5MPs Michael AdditionPyrrolone ThioetherIrreversible>100Very HighFast, Stable adduct, More specific than maleimides [6]Newer chemistry, fewer commercial options
Organometallics (Pd, Au) ArylationAryl ThioetherIrreversible100 - 100,000+ [9][10]Very HighExtremely fast kinetics, Very stable bond [10]Potential metal toxicity, Reagent cost
2-FPBA / 2CyPBA CyclocondensationThiazolidino BoronateReversible (Dynamic)>1000 [11]N-Terminal Cys SpecificHighly specific for N-terminal 1,2-aminothiolsOnly targets N-terminal cysteines
Diazirines Photo-activated Carbene InsertionC-S, C-C, C-HIrreversibleN/A (Light-triggered)Proximity-basedTemporal control, Traps transient interactionsNon-specific insertion after activation, requires UV

Field-Proven Methodologies: Experimental Protocols

Trustworthy protocols are self-validating. The following methods include critical steps and rationale to ensure robust and reproducible cysteine labeling.

Protocol 1: Standard Labeling of IgG with a Maleimide-Dye

This protocol describes the labeling of a monoclonal antibody (with accessible cysteines after reduction) using a commercially available fluorescent dye-maleimide conjugate.

Rationale: Antibodies often have inter-chain disulfide bonds. A mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is used to cleave these bonds, exposing free thiols for labeling. TCEP has the advantage of not containing a thiol itself, meaning it does not need to be removed before adding the maleimide reagent.

Materials:

  • IgG antibody (e.g., 1 mg/mL solution)

  • Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • TCEP solution: 10 mM in water

  • Dye-Maleimide (e.g., CF™ Dye Maleimide): 10 mM stock in anhydrous DMSO

  • Purification: Zeba™ Spin Desalting Column (7K MWCO)

  • Storage Buffer: PBS, pH 7.4 with 0.05% Sodium Azide

Procedure:

  • Protein Preparation: To 500 µL of the 1 mg/mL antibody solution (in Labeling Buffer), add 5 µL of 10 mM TCEP solution (final concentration ~100 µM, a ~15-fold molar excess over IgG).

  • Reduction: Incubate at room temperature for 30 minutes. This step gently reduces disulfide bonds to generate free sulfhydryl groups.

  • Prepare Dye: During the incubation, briefly centrifuge the vial of dye-maleimide stock solution to collect the DMSO solution at the bottom.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye-maleimide stock solution to the reduced antibody. For an IgG at ~6.7 µM, this would be ~7-14 µL of a 10 mM stock. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye by purifying the conjugate using a desalting column equilibrated with Storage Buffer, following the manufacturer's instructions.

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) using a spectrophotometer.

start Start: IgG Solution (pH 7.2-7.5) reduction Add TCEP (10-20x molar excess) start->reduction incubate_red Incubate 30 min @ RT (Reduce Disulfides) reduction->incubate_red add_dye Add Maleimide-Dye (10-20x molar excess) incubate_red->add_dye incubate_label Incubate 2h @ RT or O/N @ 4°C (Protect from light) add_dye->incubate_label purify Purify via Desalting Column (Remove free dye) incubate_label->purify characterize Characterize Conjugate (DOL) (UV-Vis Spectroscopy) purify->characterize end End: Purified Labeled IgG characterize->end

Figure 3: General workflow for maleimide-based protein labeling.

Protocol 2: N-Terminal Specific Labeling with 2-Formylphenylboronic Acid (2-FPBA)

This protocol is designed for a protein or peptide engineered to have a single, N-terminal cysteine.

Rationale: This method leverages the unique chemoselectivity of 2-FPBA for the 1,2-aminothiol moiety. The reaction is rapid and clean at neutral pH, often reaching completion quickly at low micromolar concentrations.

Materials:

  • N-terminal Cysteine Peptide/Protein (e.g., 100 µM solution)

  • Reaction Buffer: Ammonium acetate buffer (100 mM, pH 7.0)

  • 2-FPBA-NBD (a fluorescent derivative of 2-FPBA): 1 mM stock in DMSO

  • Analysis: LC-MS system

Procedure:

  • Protein Preparation: Dissolve the lyophilized N-terminal cysteine peptide/protein in the Reaction Buffer to a final concentration of 100 µM.

  • Reagent Preparation: Prepare a 1.1 mM working solution of 2-FPBA-NBD by diluting the 100 mM stock in Reaction Buffer.

  • Labeling Reaction: In a microcentrifuge tube, combine 100 µL of the protein solution with 11 µL of the 1.1 mM 2-FPBA-NBD working solution (final concentrations of 90 µM protein and 100 µM reagent, ~1.1 equivalents).

  • Incubation: Mix gently and incubate at room temperature for 30-60 minutes.

  • Analysis: Quench a small aliquot of the reaction with 0.1% formic acid and analyze by LC-MS to confirm the formation of the desired conjugate mass. Compare to a protein-only control. The reaction progress can be monitored over time to determine kinetics.

  • Purification (if necessary): The labeled peptide/protein can be purified from excess reagent using standard HPLC or desalting techniques.

Conclusion and Future Outlook

The selection of a cysteine labeling reagent is a critical experimental decision that hinges on the specific application. While classic reagents like iodoacetamides and maleimides are effective and widely accessible, their respective limitations in selectivity and stability have driven the development of a diverse and powerful toolkit of alternatives.

For applications demanding irreversible, stable linkages, acrylamides and next-generation Michael acceptors like 3Br-5MPs offer robust solutions. When reaction speed and conjugate stability are paramount, organometallic reagents provide unparalleled performance, albeit with considerations for potential toxicity. For achieving the ultimate selectivity on multi-cysteine proteins, N-terminal specific boronic acids are in a class of their own. Finally, for capturing dynamic cellular events, photo-activatable probes provide essential temporal control.

The future of cysteine bioconjugation lies in the continued development of reagents with even greater selectivity, faster kinetics, and novel functionalities, such as reversible covalent warheads that can be tuned for specific target residence times and chemistries that proceed efficiently in living cells with minimal perturbation. As our understanding of protein chemistry deepens, so too will our ability to modify proteins with surgical precision, advancing the frontiers of medicine and biological science.

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A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating Targets of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methods for the validation of protein targets of the bifunctional chemical probe, [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

Introduction: A Probe with Dual-Targeting Potential

This compound is a fascinating chemical probe possessing two distinct reactive moieties, suggesting a potential for dual-targeting mechanisms. Understanding this dual nature is paramount to designing effective target validation experiments.

  • The Acrylamide Warhead: The prop-2-enamido group, an acrylamide, is a well-characterized Michael acceptor. This electrophilic "warhead" primarily forms covalent bonds with nucleophilic amino acid residues, with a strong preference for the thiol group of cysteines. This irreversible interaction is the basis for its use in covalent inhibitor design and activity-based protein profiling (ABPP).[1]

  • The Boronic Acid Moiety: Phenylboronic acids are known to reversibly bind to cis-diols, which are common structural motifs in carbohydrates.[2] This allows the probe to interact with glycoproteins and other glycosylated biomolecules, which are often located on the cell surface or within specific cellular compartments.[3][4]

This dual functionality suggests a two-step targeting mechanism where the boronic acid may initially guide the probe to specific subcellular locations or protein complexes enriched in glycoproteins, thereby increasing the effective concentration of the acrylamide warhead in the vicinity of potential protein targets.

Dual_Targeting_Mechanism Probe This compound Acrylamide Acrylamide (Michael Acceptor) Probe->Acrylamide possesses Boronic_Acid Boronic Acid (Diol Binding) Probe->Boronic_Acid possesses Cysteine Cysteine Thiol on Target Protein Acrylamide->Cysteine reacts with Glycoprotein Glycoprotein (cis-diol) Boronic_Acid->Glycoprotein binds to Covalent_Bond Irreversible Covalent Adduct Cysteine->Covalent_Bond forms Reversible_Binding Reversible Binding Glycoprotein->Reversible_Binding forms

Figure 1: Dual-targeting potential of the bifunctional probe.

A Comparative Overview of Mass Spectrometry-Based Validation Strategies

Mass spectrometry is the cornerstone for identifying and validating the targets of covalent probes.[5] The two primary approaches, intact protein analysis ("top-down") and peptide-based analysis ("bottom-up"), offer complementary information. The choice of method depends on the specific question being asked at each stage of the drug discovery process.

FeatureIntact Protein Analysis (Top-Down)Peptide-Based Analysis (Bottom-Up)
Primary Goal Confirmation of covalent binding and stoichiometryIdentification of modification site and target protein
Sample Preparation Minimal, protein purificationProtein digestion into peptides
Instrumentation High-resolution MS (e.g., Q-TOF, Orbitrap)LC-MS/MS (e.g., Q-TOF, Orbitrap, Triple Quad)
Information Gained Mass shift corresponding to probe additionSequence of modified peptide, precise site of adduction
Throughput High, suitable for screeningModerate to high
Sensitivity Lower, requires higher protein concentrationHigher, can detect low-abundance modifications
Data Analysis Deconvolution of multiply charged spectraDatabase searching of MS/MS spectra
Key Advantage Rapid confirmation of covalent modification[6]Precise localization of the binding site[6]
Key Limitation Does not identify the site of modificationCan miss modifications if the peptide is not detected
Intact Protein Analysis: The First Line of Validation

Intact protein mass spectrometry is an indispensable initial step to confirm that the probe forms a covalent adduct with a purified protein of interest.[6] The key principle is to measure the mass of the protein before and after incubation with the probe. A mass shift corresponding to the molecular weight of the probe confirms covalent modification. This method is also invaluable for assessing the stoichiometry of binding; a single mass addition suggests a 1:1 interaction, while multiple additions may indicate non-specific reactivity.[7]

  • Why perform intact protein analysis first? It is a rapid and direct method to confirm the fundamental hypothesis: does the probe bind covalently to the target?[6] A negative result here can save significant time and resources that would otherwise be spent on more complex bottom-up experiments.

  • Self-Validating System: The experiment should include a negative control (protein incubated with vehicle, e.g., DMSO) and a positive control if available (a known binder to the target). The observation of a mass shift only in the presence of the probe provides strong evidence of a specific interaction.

Intact_Protein_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Purified_Protein Purified Target Protein Probe_Incubation Incubate with This compound Purified_Protein->Probe_Incubation Control Incubate with Vehicle (DMSO) Purified_Protein->Control LC_MS LC-MS Analysis (Desalting) Probe_Incubation->LC_MS Control->LC_MS Deconvolution Deconvolution of Mass Spectra LC_MS->Deconvolution Mass_Shift Observe Mass Shift (Protein + Probe) Deconvolution->Mass_Shift Stoichiometry Determine Binding Stoichiometry Mass_Shift->Stoichiometry

Figure 2: Workflow for intact protein mass spectrometry analysis.
Peptide-Based (Bottom-Up) Proteomics: Pinpointing the Interaction Site

Once covalent binding is confirmed, the next critical step is to identify the precise amino acid residue(s) modified by the probe. This is achieved through bottom-up proteomics.[8] In this approach, the protein-probe adduct is proteolytically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptide in the MS/MS spectrum allows for the confident identification of the modified residue.

  • Why digest the protein? Intact protein analysis does not provide information on the site of modification. By digesting the protein, we can isolate the specific peptide containing the covalent adduct and sequence it using MS/MS.

  • Self-Validating System: A robust bottom-up experiment will include a control sample where the unmodified protein is digested in parallel. The modified peptide will only be present in the sample treated with the probe. Furthermore, database search algorithms should be configured to search for the expected mass modification on nucleophilic residues, primarily cysteine. The identification of a peptide with the correct mass shift and a high-quality MS/MS spectrum that confirms the sequence provides a self-validating result.

Bottom_Up_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Adduct Protein-Probe Adduct Reduction_Alkylation Reduction and Alkylation Protein_Adduct->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_MS_Analysis Tandem MS (MS/MS) Analysis LC_Separation->MS_MS_Analysis Database_Search Database Search (with specified modification) MS_MS_Analysis->Database_Search Site_Identification Identification of Modified Peptide and Site Database_Search->Site_Identification

Figure 3: Workflow for bottom-up proteomics analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific protein of interest and available instrumentation.

Protocol for Intact Protein Mass Spectrometry
  • Protein-Probe Incubation:

    • Prepare a solution of the purified target protein at a concentration of 1-5 µM in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Add the this compound probe to a final concentration of 10-50 µM (a 10-fold molar excess is a good starting point).

    • For the control, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate the reactions at 37°C for 1-4 hours. The optimal incubation time should be determined empirically.

  • LC-MS Analysis:

    • Inject 1-5 µL of the reaction mixture onto a reverse-phase C4 column for desalting and separation from excess probe.

    • Use a rapid gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire data on a high-resolution mass spectrometer in positive ion mode over a mass range that encompasses the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.[9]

    • Compare the mass of the protein in the probe-treated sample to the control sample. A mass increase corresponding to the mass of the probe confirms covalent modification.

Protocol for Bottom-Up Proteomics
  • Protein-Probe Incubation and Digestion:

    • Following incubation of the protein with the probe as described in the intact protein protocol, denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. Note: This step is crucial to block unmodified cysteines and prevent disulfide scrambling.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.[10]

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.

    • Inject the desalted peptides onto a reverse-phase C18 analytical column and separate them using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides on a high-resolution tandem mass spectrometer. Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS/MS data against a protein database containing the sequence of the target protein using a search engine such as MaxQuant, Proteome Discoverer, or open-source tools like the Trans-Proteomic Pipeline (TPP).[11][12]

    • Specify the mass of the this compound adduct as a variable modification on cysteine residues.

    • Manually inspect the MS/MS spectra of identified modified peptides to ensure high-quality fragmentation data supports the site of modification.

Advanced Chemoproteomic Strategies for Target Discovery

For proteome-wide discovery of targets in a complex biological system (e.g., cell lysate or living cells), more advanced chemoproteomic strategies are required.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the proteome-wide selectivity of a covalent inhibitor.[13] In this approach, a cell lysate or live cells are pre-incubated with the this compound probe. Subsequently, a broad-spectrum, alkyne-functionalized cysteine-reactive probe is added. Proteins that are covalently modified by the test probe will be unable to react with the alkyne probe. The alkyne-tagged proteins are then clicked to a biotin-azide reporter, enriched on streptavidin beads, digested, and analyzed by quantitative mass spectrometry. A decrease in the signal for a particular protein in the presence of the test probe indicates that it is a target.

Competitive_ABPP cluster_0 Cell Treatment & Lysis cluster_1 Competitive Labeling & Enrichment cluster_2 Mass Spectrometry & Analysis Cells Live Cells or Lysate Probe_Treatment Treat with Test Probe (or vehicle) Cells->Probe_Treatment Alkyne_Probe Add Alkyne-tagged Cysteine Probe Probe_Treatment->Alkyne_Probe Click_Chemistry Click Chemistry with Biotin-Azide Alkyne_Probe->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion LC_MS_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS_MS Quantification Quantitative Comparison (Probe vs. Vehicle) LC_MS_MS->Quantification Target_ID Identify Targets (Reduced Signal) Quantification->Target_ID

Figure 4: Workflow for competitive activity-based protein profiling.

Conclusion

Validating the targets of a bifunctional probe like this compound requires a multi-faceted approach that leverages the strengths of different mass spectrometry-based techniques. By starting with intact protein analysis to confirm covalent binding and then progressing to bottom-up proteomics to pinpoint the site of modification, researchers can build a strong, self-validating case for target engagement. For proteome-wide discovery, competitive ABPP offers a powerful platform to assess selectivity and identify novel targets. The dual-targeting nature of this probe, with its potential to be guided by glycoprotein interactions, adds an exciting dimension to its application in chemical biology and drug discovery, warranting further investigation into its unique targeting profile.

References

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Cross-Reactivity Profiling of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid (hereafter referred to as FPBA-Acrylamide ), a dual-function covalent probe designed for targeted protein modification and fragment-based drug discovery (FBDD).

Content Type: Technical Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Mechanism

FPBA-Acrylamide represents a specialized class of "warhead-equipped" fragments. Unlike standard covalent inhibitors that rely solely on electrophilic trapping, this molecule integrates two distinct reactivity profiles:

  • Acrylamide (Position 5): An irreversible Michael acceptor targeting cysteine thiolates.

  • Fluorophenylboronic Acid (Position 1, 2): A reversible covalent motif that engages serine/threonine hydroxyls or 1,2-diols (e.g., glycans, ribonucleotides).

The 2-Fluoro substituent is not merely structural; it electronically tunes the boronic acid, lowering its pKa (~7.2–7.8) compared to phenylboronic acid (~8.8), thereby enhancing Lewis acidity and diol affinity at physiological pH.

Mechanism of Action

The probe functions via a "Dock-and-Lock" mechanism where the boronic acid provides transient affinity (reversible), positioning the acrylamide for permanent alkylation (irreversible) of a proximal cysteine.

ReactionMechanism Probe FPBA-Acrylamide (Electrophile) Complex1 Reversible Complex (Boronate Ester) Probe->Complex1 Fast Equilibrium (K_d) Protein Target Protein (Cys-SH + Ser-OH/Diol) Protein->Complex1 Final Irreversible Adduct (Thioether) Complex1->Final Michael Addition (k_inact) GSH Glutathione (GSH) (Off-Target) GSH->Probe Non-specific Alkylation

Figure 1: Dual-step mechanism. The boronic acid moiety facilitates initial reversible binding (Complex 1), increasing the local concentration of the acrylamide warhead near the target cysteine.

Comparative Performance Analysis

To objectively evaluate FPBA-Acrylamide, we compare it against standard covalent fragments.

Table 1: Reactivity & Selectivity Comparison
FeatureFPBA-Acrylamide (Subject)Phenylacrylamide (Control 1)Chloroacetamide (Control 2)
Warhead Type Michael Acceptor (Soft)Michael Acceptor (Soft)S_N2 Alkylator (Hard/Reactive)
Intrinsic Reactivity (

)
Moderate (

)
Low-ModerateHigh (

)
Reversible Affinity High (Boronate-Diol/Ser)Low (Hydrophobic only)Low
Cys Selectivity High (Target-directed)High (but low potency)Low (Promiscuous)
Solubility (aq) High (Ionizable Boronate)LowLow-Moderate
Metabolic Liability Oxidation (Boron), GSH conjugationGSH conjugationRapid GSH conjugation
Key Differentiators
  • The Fluorine Effect: The 2-Fluoro group enhances the Lewis acidity of the boron center. While this improves binding to nucleophilic oxygens (Ser/Thr), it also slightly activates the phenyl ring, making the acrylamide marginally more reactive than a non-fluorinated equivalent.

  • GSH Stability: Unlike chloroacetamides, which are rapidly scavenged by Glutathione (GSH), the acrylamide warhead of FPBA is "tuned" to be less reactive in solution, requiring the proximity effect (mediated by the boronic acid) to react efficiently.

Cross-Reactivity Profiling Protocols

To validate the specificity of FPBA-Acrylamide, the following experimental workflows are mandatory.

Experiment A: Glutathione (GSH) Half-Life Determination

Objective: Quantify intrinsic electrophilicity and potential for systemic toxicity.

Protocol:

  • Preparation: Dissolve FPBA-Acrylamide (100 µM) in PBS (pH 7.4) containing 5 mM GSH.

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add equal volume of 1% Formic Acid/Acetonitrile.

  • Analysis: LC-MS/MS monitoring the formation of the GSH-adduct [M+307]+.

  • Calculation: Plot

    
     vs time to determine pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Expected Result:


 min indicates acceptable stability for a covalent probe. If 

min, the probe is too promiscuous.
Experiment B: Competitive Diol Interference Assay

Objective: Determine if biological sugars (glucose, ribose) interfere with the probe's binding, a common issue with boronic acids.

Protocol:

  • Target: Recombinant protein with known Cys/Ser site (e.g., a test enzyme like Enterovirus 3C protease or a model protein).

  • Conditions:

    • Condition A: Probe (10 µM) + Protein.

    • Condition B: Probe (10 µM) + Protein + Glucose (5 mM) .

    • Condition C: Probe (10 µM) + Protein + Fructose (5 mM) (High affinity control).

  • Readout: Intact protein Mass Spectrometry (Deconvolution).

  • Metric: Calculate % Labeling at 1 hour.

Interpretation:

  • If Labeling (A) ≈ Labeling (B), the probe is robust against physiological glucose.

  • If Labeling (C) << Labeling (A), the boronic acid is critical for binding (Fructose competes for the boron).

Experiment C: Proteome-Wide Selectivity (Gel-Based ABPP)

Objective: Visualize off-target labeling in complex lysates.

ABPP_Workflow Lysate Cell Lysate (1 mg/mL) Treatment Treat with FPBA-Acrylamide (1-10 µM) Lysate->Treatment Click Click Chemistry (CuAAC with Azide-Rhodamine) Treatment->Click 1 hr, 37°C Gel SDS-PAGE Fluorescence Scanning Click->Gel

Figure 2: Activity-Based Protein Profiling (ABPP) workflow. Note: Since FPBA-Acrylamide lacks an alkyne handle, a "Clickable" analog (with an alkyne on the phenyl ring) or a competition assay against a broad-spectrum probe (e.g., Iodoacetamide-Alkyne) is required.

Modified Protocol (Competition ABPP):

  • Treat lysate with FPBA-Acrylamide (various concentrations) for 1 hr.

  • Chase with a broad-spectrum cysteine probe (e.g., IA-Rhodamine).

  • Loss of fluorescence bands indicates targets engaged by FPBA-Acrylamide.

Technical Recommendations

  • Solvent Compatibility: Store stock solutions in DMSO. Avoid alcohols (MeOH, EtOH) as solvents for long-term storage, as they form boronate esters (though reversible).

  • pH Sensitivity: The reactivity of the boronic acid is pH-dependent.[1] At pH > 8.0, the boronate becomes tetrahedral (anionic), significantly altering binding preferences compared to pH 7.0.

  • Oxidation: Boronic acids are susceptible to oxidation by H2O2. Ensure buffers are free of Reactive Oxygen Species (ROS) unless detecting ROS is the experimental goal.

References

  • Covalent Fragment Libraries & Methodologies. Enamine Ltd. Covalent Fragment Library Design and Screening.

  • Acrylamide Warhead Chemistry. Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. J. Am. Chem. Soc.

  • Boronic Acid Reactivity. Bull, S. D. et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Acc.[2] Chem. Res.

  • Fluorine Effect on Boronic Acids. Brooks, W. L. & Sumerlin, B. S. (2016). Synthetically Scalable Probes for Boronic Acid-Diol Equilibria. ACS Omega.

  • Biomedical Applications of FPBA. Journal of Applied Pharmaceutical Science. (2024).[2][3]

Sources

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